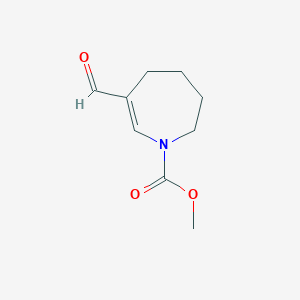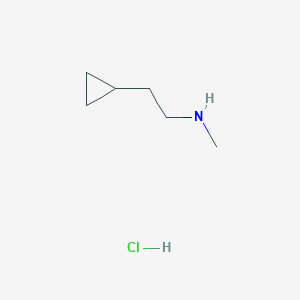![molecular formula C9H17N5O2S B2826778 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine CAS No. 2138425-36-0](/img/no-structure.png)
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The 1,2,4-triazole ring is often used in pharmaceuticals due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This method involves an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole scaffold has garnered significant attention in drug discovery due to its diverse biological activities. Researchers have synthesized numerous compounds containing this motif and evaluated their potential as therapeutic agents. For instance, anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics such as cefatrizine, and anticancer drugs like carboxyamidotriazole all feature a 1,2,3-triazole core . Investigating the pharmacological properties of our compound could reveal novel drug candidates.
Organic Synthesis and Click Chemistry
The 1,2,3-triazole synthesis methods fall into several categories, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. The click chemistry approach, particularly the copper-catalyzed [3+2] cycloaddition, has been widely used to construct 1,2,3-triazoles. Our compound’s synthetic route could contribute to the development of efficient click reactions .
Polymer Chemistry and Materials Science
1,2,3-Triazoles exhibit high chemical stability, aromatic character, and hydrogen bonding ability. These features make them suitable for polymerization and material design. Researchers have incorporated 1,2,3-triazole units into polymers to enhance their properties, such as mechanical strength, thermal stability, and solubility. Investigating our compound’s compatibility with polymer matrices could lead to novel materials .
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry explores non-covalent interactions between molecules. 1,2,3-Triazoles can act as binding sites for metal ions, organic molecules, or other functional groups. Our compound’s piperazine moiety could participate in host-guest interactions, forming inclusion complexes or coordination assemblies. Studying its supramolecular behavior may reveal unique recognition properties .
Bioconjugation and Fluorescent Imaging
Functionalized 1,2,3-triazoles serve as versatile handles for bioconjugation. Researchers have linked them to biomolecules (e.g., proteins, peptides, DNA) for targeted drug delivery, imaging, or diagnostics. Our compound’s sulfanyl group could facilitate bioconjugation strategies, enabling specific interactions with biological targets. Additionally, fluorescently labeled derivatives could be useful for cellular imaging .
Biological Activity and Cellular Effects
Detailed biological studies are essential to understand our compound’s effects. Techniques like acridine orange/ethidium bromide staining, DAPI staining, and annexin V-FITC/propidium iodide assays can assess its impact on cell viability, apoptosis, and proliferation. Investigating its cytotoxicity and mechanism of action in specific cell lines (e.g., BT-474 cells) would provide valuable insights .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . They have been tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been studied for their ability to form complexes with metals . These complexes can influence the coordination behavior of the ligand, leading to both complexes with bridging ligands and chelates .
Biochemical Pathways
Similar compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may interfere with cellular proliferation pathways.
Result of Action
Similar compounds have been shown to have cytotoxic activities against tumor cell lines , suggesting that they may induce apoptosis or inhibit cell proliferation.
Action Environment
It’s worth noting that the coordination chemistry of similar compounds has been a target of intensive research , suggesting that factors such as pH, temperature, and the presence of other compounds could potentially influence their action.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with chloroacetic acid followed by reaction with piperazine.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole-3-thiol", "Chloroacetic acid", "Piperazine" ], "Reaction": [ "Step 1: 5-methyl-1H-1,2,4-triazole-3-thiol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid.", "Step 2: The resulting product from step 1 is then reacted with piperazine in the presence of a base such as sodium hydroxide to form the final product, 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine." ] } | |
Numéro CAS |
2138425-36-0 |
Nom du produit |
2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine |
Formule moléculaire |
C9H17N5O2S |
Poids moléculaire |
259.33 |
Nom IUPAC |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine |
InChI |
InChI=1S/C5H7N3O2S.C4H10N2/c1-3-6-5(8-7-3)11-2-4(9)10;1-2-6-4-3-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5-6H,1-4H2 |
Clé InChI |
GCIVCBYDWWCNTD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)O.C1CNCCN1 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)
![Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2826699.png)
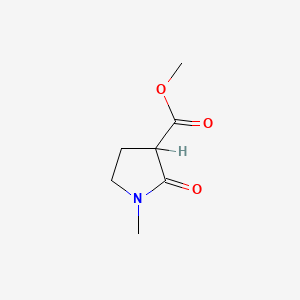

![1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826706.png)
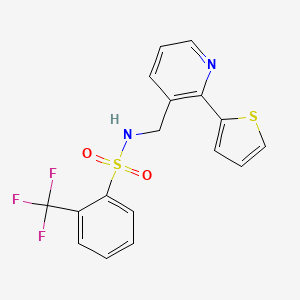
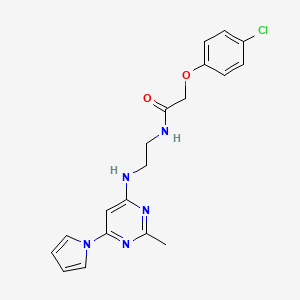
![2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826709.png)
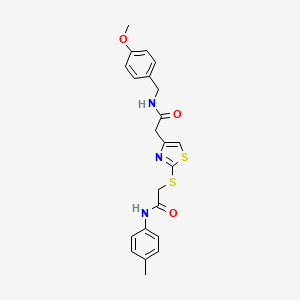
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2826713.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2826714.png)
